molecular formula C18H17N3O2S2 B2754696 N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895454-38-3

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No. B2754696
CAS RN: 895454-38-3
M. Wt: 371.47
InChI Key: QLSVHIAGGSYQCD-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, also known as ATB-346, is a novel drug compound that has gained attention in recent years due to its potential therapeutic benefits.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide derivatives has been explored through various chemical methodologies. One significant approach involves C-C coupling methodology in the presence of Pd(0) using aryl boronic pinacol ester/acids, leading to a series of compounds evaluated for their biological activities. This synthesis route highlights the compound's versatility and potential for modification to enhance its biological activities (Gull et al., 2016).

Biological Activities

Antimicrobial Activity

This compound and its derivatives have shown promising results in antimicrobial studies. These compounds have been designed to assemble antitubercular pharmacophoric fragments, demonstrating significant activity against Mycobacterium tuberculosis. This highlights their potential as candidates for developing new antitubercular agents (Surineni et al., 2016).

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-11-3-6-14(7-4-11)24-10-17(23)21-18-20-15-8-5-13(19-12(2)22)9-16(15)25-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSVHIAGGSYQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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